1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-
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Overview
Description
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- is a complex organic compound with the molecular formula C23H31N5O6 . It is known for its unique structure, which includes a dodecyloxyphenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- typically involves multiple steps. One common method starts with the reaction of 2-amino-1,3-propanediol with electrophiles to form functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog used in similar applications.
2-Amino-2-ethyl-1,3-propanediol: Another related compound with different alkyl groups.
Fingolimod Hydrochloride: A pharmaceutical compound with a similar core structure.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- is unique due to its dodecyloxyphenyl group, which imparts distinct chemical and physical properties, making it valuable in specialized applications .
Properties
CAS No. |
801289-25-8 |
---|---|
Molecular Formula |
C23H41NO3 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
2-amino-2-[2-(4-dodecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-22-14-12-21(13-15-22)16-17-23(24,19-25)20-26/h12-15,25-26H,2-11,16-20,24H2,1H3 |
InChI Key |
JFFZPKGNQXSCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
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